molecular formula C7H5Br2FMg B6359449 (3-Bromo-4-fluorobenzyl)magnesium bromide, 0.25 M in 2-MeTHF CAS No. 1073659-70-7

(3-Bromo-4-fluorobenzyl)magnesium bromide, 0.25 M in 2-MeTHF

Cat. No. B6359449
CAS RN: 1073659-70-7
M. Wt: 292.23 g/mol
InChI Key: PIOBRXGXKBDXNO-UHFFFAOYSA-M
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Description

Benzylmagnesium bromide compounds are a type of Grignard reagent. Grignard reagents are a class of organometallic compounds representing a standard tool in the formation of carbon-carbon bonds . They are commonly used in organic synthesis for creating new carbon-carbon bonds, and for the preparation of alcohols, acids, and ketones .


Synthesis Analysis

The synthesis of benzylmagnesium bromide compounds typically involves the reaction of the corresponding benzyl bromide with magnesium metal in an ether solution .


Molecular Structure Analysis

The molecular structure of benzylmagnesium bromide compounds generally consists of a benzyl group (a benzene ring attached to a CH2 group) bonded to a magnesium bromide group .


Chemical Reactions Analysis

Benzylmagnesium bromide compounds, as Grignard reagents, are known to participate in several types of chemical reactions. They can act as nucleophiles, forming carbon-carbon bonds by reacting with electrophiles .


Physical And Chemical Properties Analysis

Physical and chemical properties can vary widely depending on the specific structure of the compound. For example, 4-Fluorobenzyl bromide has a boiling point of 85 °C at 15 mmHg and a density of 1.517 g/mL at 25 °C .

Scientific Research Applications

(3-Bromo-4-fluorobenzyl)magnesium bromide, 0.25 M in 2-MeTHF has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of organic compounds, such as pharmaceuticals. It has also been used in the synthesis of polymers and in the production of fine chemicals. Additionally, this reagent has been used in the synthesis of complex molecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of (3-Bromo-4-fluorobenzyl)magnesium bromide, 0.25 M in 2-MeTHF is based on the formation of a Grignard reagent. This reagent is formed when bromine is added to magnesium metal in the presence of 2-MeTHF. The Grignard reagent is then reacted with an organic compound, which produces the desired product.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. This reagent is not known to be toxic or to have any adverse effects on human health.

Advantages and Limitations for Lab Experiments

The advantages of using (3-Bromo-4-fluorobenzyl)magnesium bromide, 0.25 M in 2-MeTHF in laboratory experiments include its low cost and its ease of preparation. Additionally, this reagent is stable and can be stored for long periods of time. The main limitation of this reagent is its low solubility in water, which can limit its use in some experiments.

Future Directions

For (3-Bromo-4-fluorobenzyl)magnesium bromide, 0.25 M in 2-MeTHF include further research into its catalytic properties and its potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, research into the development of more efficient synthesis methods for this reagent could lead to the development of more cost-effective and time-saving laboratory processes. Finally, further research into the biochemical and physiological effects of this reagent could lead to a better understanding of its potential uses in medicine.

Synthesis Methods

The synthesis of (3-Bromo-4-fluorobenzyl)magnesium bromide, 0.25 M in 2-MeTHF is a two-step process. First, bromine is added to magnesium metal in a solvent, such as 2-MeTHF. This reaction produces a Grignard reagent, which is then reacted with the desired organic compound. The reaction of the Grignard reagent with the organic compound produces the desired product.

Safety and Hazards

Safety and hazards also depend on the specific compound. As an example, 4-Fluorobenzyl bromide is classified as a skin corrosive substance and should be handled with appropriate personal protective equipment .

properties

IUPAC Name

magnesium;2-bromo-1-fluoro-4-methanidylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF.BrH.Mg/c1-5-2-3-7(9)6(8)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOBRXGXKBDXNO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC(=C(C=C1)F)Br.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2FMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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